molecular formula C13H18O3 B14338702 Ethyl 2,2-dimethyl-3-phenoxypropanoate CAS No. 106315-38-2

Ethyl 2,2-dimethyl-3-phenoxypropanoate

Cat. No.: B14338702
CAS No.: 106315-38-2
M. Wt: 222.28 g/mol
InChI Key: NATYCMLHEJFKRB-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-phenoxypropanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-dimethyl-3-phenoxypropanoate typically involves the esterification of 2,2-dimethyl-3-phenoxypropanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-phenoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 2,2-dimethyl-3-phenoxypropanoic acid and ethanol.

    Reduction: The ester can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Hydrolysis: 2,2-dimethyl-3-phenoxypropanoic acid and ethanol.

    Reduction: 2,2-dimethyl-3-phenoxypropanol.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-phenoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-phenoxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The phenoxy group may also contribute to the compound’s overall activity by participating in aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity aroma, used in flavoring agents.

    Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.

Uniqueness

Ethyl 2,2-dimethyl-3-phenoxypropanoate is unique due to its specific structure, which combines a phenoxy group with a branched propanoate backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

106315-38-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-phenoxypropanoate

InChI

InChI=1S/C13H18O3/c1-4-15-12(14)13(2,3)10-16-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

NATYCMLHEJFKRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)COC1=CC=CC=C1

Origin of Product

United States

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